D-2,6-Difluorophenyl-alanine

Catalog No.
S796253
CAS No.
266360-62-7
M.F
C9H9F2NO2
M. Wt
201.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-2,6-Difluorophenyl-alanine

CAS Number

266360-62-7

Product Name

D-2,6-Difluorophenyl-alanine

IUPAC Name

(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

RFOVYDPRGDZBLJ-MRVPVSSYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F

Protein Engineering:

D-2,6-DFPA can be incorporated into peptides and proteins during synthesis. The fluorine atoms can introduce subtle changes to the protein structure, potentially improving stability, folding, or interaction with other molecules. This makes D-2,6-DFPA a valuable tool for researchers studying protein engineering [].

For instance, a study published in the Journal of the American Chemical Society explored the incorporation of D-2,6-DFPA into antimicrobial peptides. The results showed that D-2,6-DFPA containing peptides exhibited enhanced stability and antimicrobial activity [].

Enzyme Inhibition:

Due to its structural similarity to natural amino acids, D-2,6-DFPA can act as a competitive inhibitor for certain enzymes. By mimicking the natural substrate, D-2,6-DFPA can bind to the enzyme's active site and prevent the binding of the actual substrate. This property makes D-2,6-DFPA a potential tool for studying enzyme function and developing new drugs [].

For example, research suggests that D-2,6-DFPA derivatives might serve as inhibitors for enzymes involved in certain diseases. However, more research is needed to explore this application further [].

Fluorine-19 Magnetic Resonance Imaging (MRI):

The presence of fluorine atoms in D-2,6-DFPA makes it detectable using Fluorine-19 MRI. This technique allows researchers to track the location and movement of D-2,6-DFPA within cells or organisms. This application is still under development but holds promise for studying protein function and metabolism in vivo [].

D-2,6-Difluorophenyl-alanine is an amino acid derivative characterized by the presence of two fluorine atoms on the phenyl ring at the 2 and 6 positions. Its molecular formula is C9H9F2NO2C_9H_9F_2NO_2, and it has a molecular weight of approximately 201.17 g/mol . This compound is notable for its unique structural features, which contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

  • Research on the mechanism of action of D-2,6-DFPA is ongoing. Its potential lies in its ability to be incorporated into proteins, potentially affecting protein folding, stability, and interactions with other molecules [].
  • Specifically, the fluorine atoms might influence hydrogen bonding patterns and hydrophobic interactions, leading to altered protein function [].
  • As with any new compound, safety data for D-2,6-DFPA is limited.
  • However, due to the presence of fluorine, it's advisable to handle it with appropriate precautions for fluorinated compounds, which can be corrosive and potentially toxic [].

Limitations and Future Research

  • In-depth research on the specific properties, reactivity, and biological effects of D-2,6-DFPA is ongoing.
  • Future studies might explore its potential applications in protein engineering, drug design, and understanding protein-protein interactions [, ].
Typical of amino acids, such as:

  • Peptide Formation: It can react with other amino acids to form peptides through amide bond formation.
  • N-acetylation: The amino group can be acetylated to form N-acetyl-D-2,6-difluorophenyl-alanine, which alters its solubility and reactivity .
  • Enzymatic Reactions: The compound can be involved in enzymatic processes, including those catalyzed by lipases for the resolution of enantiomers .

D-2,6-Difluorophenyl-alanine exhibits significant biological activity due to its structural similarity to natural amino acids. It has been studied for its potential role in:

    The introduction of fluorine atoms generally increases the lipophilicity and metabolic stability of compounds, which can enhance their pharmacological profiles.

    The synthesis of D-2,6-Difluorophenyl-alanine can be accomplished through several methods:

    • Direct Fluorination: Starting from phenylalanine or its derivatives, fluorination can be performed using fluorinating agents under controlled conditions.
    • N-Acetylation Method: This involves the reaction of 2,6-difluorobenzyl bromide with other reagents to yield N-acetyl-3-(2,6-difluoro-phenyl)-D-alanine .
    • Enzymatic Synthesis: Utilizing lipases for the kinetic resolution of racemic mixtures can yield enantiomerically pure D-2,6-difluorophenyl-alanine with high enantiomeric excess .

    D-2,6-Difluorophenyl-alanine has several promising applications:

    • Pharmaceuticals: Due to its unique properties, it may serve as a building block in drug design, particularly in developing antimicrobial agents or neuroactive compounds.
    • Research: It is used in biochemical studies to understand the effects of fluorination on amino acid behavior and interactions.

    Studies on D-2,6-Difluorophenyl-alanine's interactions with biological systems have indicated:

    • Protein Binding: Its incorporation into peptides may affect binding affinity and specificity towards various receptors.
    • Metabolic Pathways: Research into how this compound is metabolized can provide insights into its pharmacokinetics and potential toxicity.

    D-2,6-Difluorophenyl-alanine shares similarities with several other fluorinated amino acids. Here are a few notable compounds:

    Compound NameMolecular FormulaUnique Features
    L-4-HydroxyphenylalanineC9H11NO3C_9H_{11}NO_3Hydroxyl group enhances solubility
    L-PhenylalanineC9H11NO2C_9H_{11}NO_2Natural amino acid without fluorine
    L-TyrosineC9H11NO3C_9H_{11}NO_3Contains a hydroxyl group on the phenol
    L-2,6-DifluorophenylalanineC9H9F2NO2C_9H_{9}F_{2}NO_2Similar structure but different stereochemistry

    Uniqueness

    D-2,6-Difluorophenyl-alanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This configuration affects its physical and chemical properties distinctively compared to its analogs.

    XLogP3

    -1.2

    Sequence

    X

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-15

    Explore Compound Types